molecular formula C7H8N2O2 B1295614 2,3-Diaminobenzoic acid CAS No. 27576-04-1

2,3-Diaminobenzoic acid

Cat. No.: B1295614
CAS No.: 27576-04-1
M. Wt: 152.15 g/mol
InChI Key: KKTUQAYCCLMNOA-UHFFFAOYSA-N
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Description

2,3-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is characterized by the presence of two amino groups and one carboxyl group attached to a benzene ring. This compound appears as a white crystalline solid and is soluble in water, alcohol, and acidic solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 2,3-diaminobenzoic acid:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild to moderate conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2,3-diaminobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4-Diaminobenzoic Acid
  • 3,4-Diaminobenzoic Acid
  • 3,5-Diaminobenzoic Acid

Comparison:

Properties

IUPAC Name

2,3-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUQAYCCLMNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067321
Record name Diaminobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-81-6, 27576-04-1
Record name 2,3-Diaminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminobenzoesäure
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Synthesis routes and methods I

Procedure details

14 g (76.9 mmol) of 2-amino-3-nitrobenzoic acid (1b) were dissolved in 500 ml of methanol, treated with Pd/C, and hydrogenated with hydrogen. After 4 h, the catalyst was filtered off with suction and concentrated. A dark-brown solid was obtained. Yield: 11.67 g (99%).
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14 g
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Synthesis routes and methods II

Procedure details

Palladium on carbon catalyst (10% Pd, ˜200 mg) was added cautiously, as a slurry in methanol (10 ml), to a solution of 3-nitroanthranilic acid (2.44 g, 13 mmol) in methanol (120 ml), and the mixture was stirred under a hydrogen atmosphere for 2 hours until the absorption of gas ceased. The catalyst was removed by filtration through Celite, and the filtrate was evaporated to dryness under reduced pressure to afford the crude product. Purification by column chromatography on silica gel, with dichloromethane:methanol (4:1) as eluent, gave 2,3-diaminobenzoic acid as a red solid (1.34 g, 66%). vmax/cm−1 3433.73, 2882.02, 2602.30 and 1658.99; δH (d6-DMSO, 200 MHz) 5.8-7.4 (4H, br s, 2×NH2), 6.45 (1H, t, Ar-5H), 6.75 (1H, d, Ar-4H), 7.20 (1H, d, Ar-6H); δC (d6-DMSO) 110.31, 115.45, 118.33, 120.55, 135.03, 140.36, 170.68; m/z (EI) 152 (M+), 134, 106, 79.
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2.44 g
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200 mg
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10 mL
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120 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 2 g (9.4 mmol) of 2,3-di-nitrobenzoic acid in 20 mL of acetic acid at 0° C. was added a solution of 14.8 g (65 mmol) SnCl2. 2 H2O in 7 mL of concentrated HCl. After stirring for 2 h at rt, the reaction mixture was concentrated. The residue was dissolved in 30 mL of H2O and the pH was adjusted to pH=12-13 with 6N NaOH. The mixture was filtered and the solid was washed with 0.1N HCl. The combined aqueous fractions were concentrated to give 1.4 g of the title compound.
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2 g
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20 mL
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14.8 g
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7 mL
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Synthesis routes and methods IV

Procedure details

3 g of the above mentioned 2-amino-3-nitrobenzoic acid is added into 30 ml of methanol, 20% sodium hydroxide aqueous solution with the same molar as 2-amino-3-nitrobenzoic acid is dropped into the above methanol solution till dissolve completely. 0.2 g of Raney nickel at the moment is added in to the methanol solution, and to heat it to 65° C. and reflux it at the temperature; and then drop 80 g/g % hydrazine hydrate (about 1.5 equivalent weight×1.1) till the yellow disappears completely. Hot Raney nickel is filtered; and then heat and concentrate the mother liquid and acidize it with the concentrated chlorhydric acid to produce 2.3 g of red 2,3-diaminobenzoic acid; afterwards isolate and purify the crude product of red 2,3-diaminobenzoic acid by column chromatography.
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Synthesis routes and methods V

Procedure details

The method of preparing for benzimidazole-4-amide derivatives of the present invention is as follows: using 2-aminoacetyl-3-nitrobenzoic acid as an initiating raw material, 2-aminoacetyl-3-nitrobenzoic acid in turn is undergoing ammonolysis, Hoffman degradation and reduction, to produce 2,3-diamino benzoic acid; and then condensing 2,3-diamino benzoic acid and aldehydes X—CHO in the presence of catalyst of cupric acetate, to produce benzimidazole-4-carboxylic acid; and then reacting benzimidazole-4-carboxylic acid with thionyl chloride to produce acyl chloride, and then condensing the acyl chloride and an amine NH2—Y, to produce the benzimidazole-4-carboxamide derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminobenzoic acid
Reactant of Route 2
2,3-Diaminobenzoic acid
Reactant of Route 3
2,3-Diaminobenzoic acid
Reactant of Route 4
2,3-Diaminobenzoic acid
Reactant of Route 5
2,3-Diaminobenzoic acid
Reactant of Route 6
2,3-Diaminobenzoic acid

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